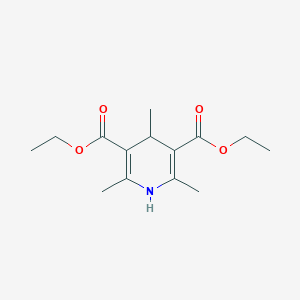

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Descripción general

Descripción

- 2,4,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo (CAS No. 632-93-9) es un compuesto químico con la fórmula molecular C₁₄H₂₁NO₄ .

- Es un sólido blanco a blanquecino y pertenece a la clase de los derivados de dihidropiridina.

- El compuesto también se conoce como inductor de cuerpos de Mallory porque puede inducir la formación de cuerpos de Mallory (MB) en el hígado de ratón . Los MB son inclusiones citoplasmáticas asociadas con enfermedades hepáticas.

Métodos De Preparación

Rutas de Síntesis: La síntesis de 2,4,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo implica la reacción de materiales de partida adecuados. Desafortunadamente, las rutas sintéticas específicas no están ampliamente documentadas en la literatura.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala es escasa. Los laboratorios de investigación a menudo preparan este compuesto para fines experimentales.

Análisis De Reacciones Químicas

Reactividad: El 2,4,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo puede sufrir diversas reacciones químicas.

Reacciones Comunes:

Productos Principales: Los productos específicos formados dependen de las condiciones de reacción y los reactivos utilizados. Se necesitan estudios detallados para identificar los productos principales.

Aplicaciones en Investigación Científica

Biología: Sus efectos sobre la regeneración de las células hepáticas y la formación de MB son de interés.

Medicina: Aunque no se utiliza directamente en medicina, la comprensión de su mecanismo puede tener implicaciones para la investigación de enfermedades hepáticas.

Industria: Las aplicaciones industriales son limitadas debido a su función especializada en la investigación.

Aplicaciones Científicas De Investigación

Biochemical Applications

1. Induction of Mallory-Denk Bodies

DDC is primarily known for its role in inducing Mallory-Denk bodies (MDBs) in animal models. These cytoplasmic inclusions are associated with various liver disorders. Research indicates that long-term feeding of DDC to mice can lead to the formation of MDBs, making it a valuable tool for studying liver pathology and the mechanisms underlying liver diseases .

Case Study Example :

A study demonstrated that DDC administration over a period of three months resulted in significant MDB formation in mouse models. This model is crucial for understanding the progression of alcoholic and non-alcoholic steatohepatitis .

2. Hepatotoxicity Studies

DDC is utilized in hepatotoxicity research due to its ability to mimic liver injury conditions. It helps researchers understand the cellular and molecular responses to liver damage and the potential therapeutic interventions.

Data Table: Hepatotoxicity Induction Studies

| Study Reference | Duration of DDC Treatment | Observed Effects |

|---|---|---|

| 3 months | Formation of MDBs | |

| 4 months | Increased oxidative stress markers | |

| 2 months | Altered liver enzyme levels |

Pharmacological Applications

1. Drug Development

DDC serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential therapeutic effects against metabolic disorders.

2. Mechanistic Studies

Research has shown that DDC can modulate cellular pathways involved in oxidative stress and inflammation. This property makes it a candidate for studying drug interactions and mechanisms of action for new pharmaceuticals.

Mecanismo De Acción

Bloqueador de la Síntesis de Heme: El 2,4,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo inhibe la síntesis de heme .

Heme oxigenasa-1 hepática (HO-1): Previene la inducción de la heme oxigenasa-1 hepática, una enzima clave involucrada en la degradación del heme .

Objetivos Moleculares: Se necesitan más estudios para dilucidar los objetivos y vías moleculares específicos.

Comparación Con Compuestos Similares

Unicidad: La singularidad del 2,4,6-trimetil-1,4-dihidropiridina-3,5-dicarboxilato de dietilo radica en su capacidad para inducir la formación de MB.

Compuestos Similares: Si bien no existen análogos directos, otras dihidropiridinas comparten similitudes estructurales.

Recuerde que este compuesto sirve principalmente como una herramienta de investigación, y sus aplicaciones más amplias aún se están explorando. Si necesita más información o tiene preguntas adicionales, no dude en preguntar! .

Actividad Biológica

Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Diethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

- Molecular Formula : C₁₄H₂₁N₁O₄

- Molecular Weight : 267.32 g/mol

- CAS Number : 632-93-9

- Structural Features :

- Contains a pyridine ring with two carboxylate groups.

- Diethyl ester functional groups contribute to its solubility and bioavailability.

Pharmacological Effects

- Calcium Channel Blocker Activity :

- Neuroprotective Properties :

- Antioxidant Activity :

Case Studies and Research Findings

A selection of studies highlights the biological significance of DDC:

-

Synthesis and Biological Evaluation :

A study published in MDPI explored the synthesis of unsymmetrical derivatives of dihydropyridines, including DDC. The synthesized compounds were evaluated for their antihypertensive effects, showing promising results in vitro and in vivo . -

Neuroprotective Effects :

In a case study examining the neuroprotective effects of dihydropyridine derivatives, DDC was found to significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities of DDC

Table 2: Synthesis Methods for DDC

| Methodology | Description | Yield (%) |

|---|---|---|

| Multicomponent Synthesis | Involves nitroacetone and β-dicarbonyl compounds | Up to 63% |

| Traditional Esterification | Reaction with diethyl malonate | Varies |

Propiedades

IUPAC Name |

diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVAIHNNWWJFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060898 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-93-9 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicarbethoxydihydrocollidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DDC (porphyrinogen) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DDC (porphyrinogen) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.